N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O6S and its molecular weight is 411.47. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H29N3O4S
- Molecular Weight : 433.56 g/mol
- CAS Number : 2034258-24-5
Antitumor Activity
Research indicates that compounds similar to N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine have demonstrated significant antitumor properties. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Antimicrobial Activity
In addition to its antitumor and antioxidant activities, N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine has shown promise in antimicrobial applications. Research indicates that certain structural analogs exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydropyran moiety and the imidazolidine ring have been explored to enhance potency and selectivity against specific biological targets. For example, variations in the side chains can influence the binding affinity and overall efficacy of the compound against cancer cell lines .
Case Studies
Several case studies highlight the potential of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine:
- Case Study 1 : A study involving breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values comparable to standard chemotherapeutic agents .
- Case Study 2 : In an evaluation of antioxidant activity, the compound was tested against DPPH and ABTS radical scavenging assays, showing significant inhibition rates that suggest its potential use as a natural antioxidant in food preservation or dietary supplements .
- Case Study 3 : The antimicrobial efficacy was assessed using disk diffusion methods against Staphylococcus aureus and Candida albicans, where it exhibited notable inhibition zones compared to control groups, indicating its potential as a therapeutic agent for infections caused by these pathogens .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-28(25,26)21-10-9-20(17(21)23)16(22)19-13-18(24,14-5-3-2-4-6-14)15-7-11-27-12-8-15/h2-6,15,24H,7-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHIITPMPVZODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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